molecular formula C12H13ClN2 B10794221 2-Chloro-5,5a,6,7,8,10-hexahydro-5,8-methanopyrrolo[2,1-g][1,7]naphthyridine

2-Chloro-5,5a,6,7,8,10-hexahydro-5,8-methanopyrrolo[2,1-g][1,7]naphthyridine

Cat. No.: B10794221
M. Wt: 220.70 g/mol
InChI Key: IMTFYHGMSYRWOU-UHFFFAOYSA-N
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Description

2-chloro-5,5a,6,7,8,10-hexahydro-5,8-methanopyrrolo[2,1-g][1,7]naphthyridine is a complex organic compound with a unique structure. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5,5a,6,7,8,10-hexahydro-5,8-methanopyrrolo[2,1-g][1,7]naphthyridine involves multiple steps, starting from readily available precursors. The key steps include cyclization reactions, chlorination, and hydrogenation under specific conditions. The reaction conditions typically involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5,5a,6,7,8,10-hexahydro-5,8-methanopyrrolo[2,1-g][1,7]naphthyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

2-chloro-5,5a,6,7,8,10-hexahydro-5,8-methanopyrrolo[2,1-g][1,7]naphthyridine has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its unique structure and biological activity.

    Biological Studies: The compound is studied for its potential effects on various biological pathways and targets.

    Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-chloro-5,5a,6,7,8,10-hexahydro-5,8-methanopyrrolo[2,1-g][1,7]naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5,5a,6,7,8,10-hexahydro-5,8-methanopyrrolo[2,1-g][1,7]naphthyridine stands out due to its specific structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

12-chloro-8,11-diazatetracyclo[8.4.0.02,7.04,8]tetradeca-1(10),11,13-triene

InChI

InChI=1S/C12H13ClN2/c13-12-4-2-8-9-5-7-1-3-11(9)15(7)6-10(8)14-12/h2,4,7,9,11H,1,3,5-6H2

InChI Key

IMTFYHGMSYRWOU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC1N2CC4=C3C=CC(=N4)Cl

Origin of Product

United States

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